
N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers.Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- A novel compound related to benzenesulfonamide derivatives has shown potential for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties. This makes it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
- Substituted benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. These compounds have shown potential as new lead anticancer agents due to their structure-activity relationship (Motavallizadeh et al., 2014).
Potential in Treating Subarachnoid Hemorrhage-induced Cerebral Vasospasm
- Research has indicated the effectiveness of certain benzenesulfonamide derivatives in treating subarachnoid hemorrhage-induced cerebral vasospasm. These compounds have shown potential in reducing the magnitude of constriction caused by the condition (Zuccarello et al., 1996).
Carbonic Anhydrase Inhibition
- N-substituted benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrase, a vital enzyme in various physiological processes. These compounds are significant for their potential in modulating enzyme activity (Di Fiore et al., 2011).
Antimicrobial and Antioxidant Properties
- Some benzenesulfonamide derivatives have shown promising antimicrobial and antioxidant properties. Their structural modifications have led to the development of compounds with potent activity against specific bacterial strains and significant antioxidant potential (El-Gaby et al., 2018).
Therapeutic Potential in Neurological Disorders
- Certain benzenesulfonamide derivatives have been identified for their potential in treating neurological disorders, such as Alzheimer's disease and schizophrenia, due to their cognitive enhancing properties (Hirst et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-cyclopropyl-3-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-20-14-4-2-6-16(12-14)22(18,19)17(13-7-8-13)10-9-15-5-3-11-21-15/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFWVJDPFFYTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
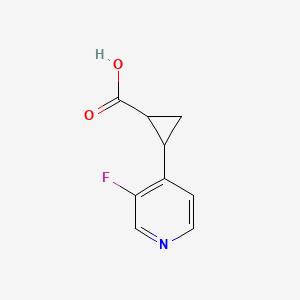
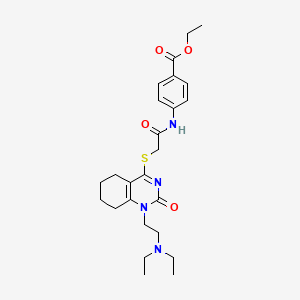
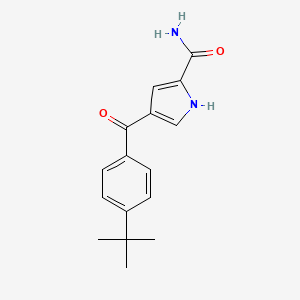

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)
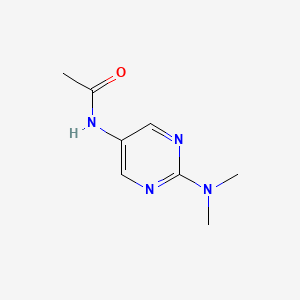
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)
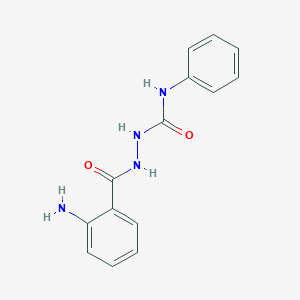
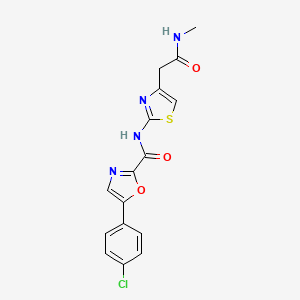
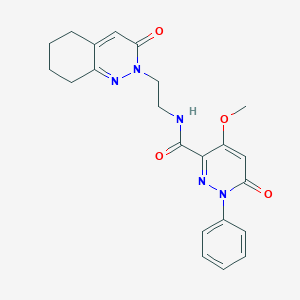
![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)
![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)
